The presence of a carboxylic acid group (COOH) and a phenyl ring (C6H5) makes 5-PhPCA a potential intermediate or building block in organic synthesis. Carboxylic acids can undergo various reactions like esterification, amidation, and decarboxylation, allowing the creation of diverse organic molecules . The phenyl ring is a common functional group in pharmaceuticals and other organic materials due to its unique chemical properties .
The pyridine ring structure is found in many biologically active molecules, including some drugs . Modifying this ring system with substituents like a phenyl group can lead to new compounds with potential medicinal properties. Research in this area would likely involve synthesizing 5-PhPCA derivatives and testing them for biological activity against specific targets.
Carboxylic acids can participate in hydrogen bonding, which can influence the physical properties of materials. Introducing 5-PhPCA into polymers or other materials could potentially lead to new materials with tailored properties like improved thermal stability or conductivity.
5-Phenylpicolinic acid is a derivative of picolinic acid, characterized by the presence of a phenyl group at the 5-position of the pyridine ring. Its molecular formula is C₁₂H₉NO₂, and it has a molecular weight of approximately 199.21 g/mol. This compound is notable for its structural similarity to other picolinic acid derivatives, which are important in various biological and chemical contexts. The compound exists as a solid and is primarily utilized in laboratory settings.
5-Phenylpicolinic acid and its derivatives exhibit various biological activities:
Several methods exist for synthesizing 5-phenylpicolinic acid:
5-Phenylpicolinic acid finds applications in various fields:
Research into the interactions of 5-phenylpicolinic acid with biological systems is ongoing:
Several compounds share structural similarities with 5-phenylpicolinic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Picolinic Acid | Pyridine ring with carboxylic group at C2 | Intermediate in tryptophan metabolism |
| 2-Pyridinecarboxylic Acid | Carboxylic group at C2 | Precursor for various chemical syntheses |
| 3-Phenylpicolinic Acid | Phenyl group at C3 | Potentially different biological activity |
| 4-Pyridinecarboxylic Acid | Carboxylic group at C4 | Different reactivity patterns |
5-Phenylpicolinic acid is unique due to its specific position of the phenyl group and its resultant chemical properties, which differentiate it from other derivatives and contribute to its distinct biological activities.
5-Phenylpicolinic acid belongs to the class of pyridine carboxylic acids, specifically picolinic acid derivatives. Key features include:
The compound is referred to by multiple names, reflecting its synthetic and structural origins:
| IUPAC Name | CAS Number | Common Synonyms |
|---|---|---|
| 5-Phenylpyridine-2-carboxylic acid | 75754-04-0 | 5-Phenyl-picolinic acid, 2-Pyridinecarboxylic acid, 5-phenyl |
This variability in nomenclature underscores its recognition in both academic and industrial contexts.
Picolinic acid derivatives have been studied since the early 20th century, driven by their utility in chelation therapy and catalysis. The introduction of substituents like phenyl groups emerged as a strategy to modulate electronic and steric properties for specific applications:
5-Phenylpicolinic acid serves as a precursor or catalyst in multi-component reactions:
The compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and carboxylate oxygen:
Studies on cobalt, nickel, and copper complexes with picolinic acid derivatives highlight their role in modulating redox activity and enzyme inhibition. For instance, copper complexes exhibit antimicrobial properties, making them candidates for antibiotic development.
5-Phenylpicolinic acid is an organic compound characterized by its distinctive heterocyclic aromatic structure . The compound possesses the molecular formula C₁₂H₉NO₂ with a molecular weight of 199.21 grams per mole [2] [3] [4]. The structural architecture consists of a pyridine ring system bearing a carboxylic acid functional group at the 2-position and a phenyl substituent at the 5-position [4].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-phenylpyridine-2-carboxylic acid [4]. The Chemical Abstracts Service has assigned the registry number 75754-04-0 to this compound [2] [3] [4]. The molecular structure can be represented by the Simplified Molecular-Input Line-Entry System notation: C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O [4].
The compound belongs to the broader family of picolinic acid derivatives, which are characterized as pyridine-2-carboxylic acid analogs . The presence of both the nitrogen-containing heterocycle and the aromatic phenyl ring contributes to the compound's unique chemical properties and potential applications in various synthetic and biological contexts .
5-Phenylpicolinic acid manifests as a white crystalline solid under standard laboratory conditions [3] [6]. The compound exhibits specific thermal properties that are crucial for its handling and characterization. The melting point has been consistently reported as 156-157°C, indicating good thermal stability at moderate temperatures [3] [6]. The boiling point occurs at 398.8°C under standard atmospheric pressure of 760 millimeters of mercury [6].
The density of 5-phenylpicolinic acid is 1.241 grams per cubic centimeter, which is lower than that of the parent picolinic acid (1.526 g/cm³) [6] [7]. This density difference can be attributed to the incorporation of the phenyl group, which affects the molecular packing in the solid state. The compound has a flash point of 195°C, indicating moderate thermal hazard considerations for laboratory handling [3] [6].
Storage recommendations specify maintaining the compound at temperatures between 2-8°C to ensure stability and prevent degradation [3]. The predicted pKa value is 0.95 ± 0.50, suggesting that the compound exhibits acidic character due to the carboxylic acid functional group [3]. This acidity is enhanced by the electron-withdrawing effects of both the pyridine nitrogen and the conjugated aromatic system.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| Melting Point | 156-157°C |
| Boiling Point | 398.8°C at 760 mmHg |
| Density | 1.241 g/cm³ |
| Flash Point | 195°C |
| Appearance | White solid |
| pKa (predicted) | 0.95 ± 0.50 |
The spectroscopic characterization of 5-phenylpicolinic acid provides essential information for structural confirmation and analytical applications. Infrared spectroscopy reveals characteristic absorption bands that correspond to the major functional groups present in the molecule [8] [9]. The carboxylic acid carbonyl group typically exhibits a strong absorption around 1700 cm⁻¹, while the aromatic carbon-carbon stretching vibrations appear in the region of 1600 cm⁻¹ [8] [9]. The hydroxyl group of the carboxylic acid contributes to broad absorption bands in the 3000-3500 cm⁻¹ region [8].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [10] [11]. In proton nuclear magnetic resonance spectra, the aromatic protons typically appear in the chemical shift range of 7-8 parts per million, with specific coupling patterns that reflect the substitution pattern on both the pyridine and phenyl rings [10]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 170 parts per million, along with distinct signals for the aromatic carbon atoms [10].
Ultraviolet-visible spectroscopy demonstrates the electronic transitions characteristic of conjugated aromatic systems [12] [13]. The compound exhibits π-π* transitions typical of aromatic compounds, with absorption maxima generally occurring in the 250-300 nanometer region [12] [13]. These transitions arise from the extended conjugation between the pyridine ring, the phenyl substituent, and the carboxylic acid group [12].
Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation [14]. The molecular ion peak appears at mass-to-charge ratio 199, corresponding to the molecular weight of the compound [14]. Characteristic fragmentation patterns include loss of the carboxylic acid group and various aromatic ring fragmentations [14].
While specific X-ray crystallographic data for 5-phenylpicolinic acid was not extensively detailed in the available literature, crystal structure analysis represents a critical aspect of comprehensive characterization for such compounds [15] [16]. X-ray crystallography provides atomic-resolution information about molecular geometry, intermolecular interactions, and solid-state packing arrangements [16].
For related picolinic acid derivatives, crystallographic studies have revealed important structural features [17] [18]. The rotational spectra analysis of picolinic acid has identified multiple conformers, with the most stable conformer exhibiting an intramolecular hydrogen bond between the carboxylic acid hydroxyl group and the pyridine nitrogen [18]. This conformational preference likely influences the solid-state structure of 5-phenylpicolinic acid as well.
The presence of the phenyl substituent at the 5-position introduces additional complexity to the crystal packing. The aromatic rings can participate in π-π stacking interactions, while the carboxylic acid groups can form intermolecular hydrogen bonding networks [15]. These interactions contribute to the overall stability of the crystalline form and influence the physical properties such as melting point and solubility.
Crystal structure determination typically involves analysis of unit cell parameters, space group symmetry, and atomic coordinates [16]. For compounds with multiple aromatic rings like 5-phenylpicolinic acid, the analysis often reveals information about the relative orientations of the ring systems and the conformational preferences in the solid state [15].
The structural modification of picolinic acid through phenyl substitution at the 5-position results in significant changes to both physical and chemical properties [7] [19]. Picolinic acid, with the molecular formula C₆H₅NO₂ and molecular weight of 123.11 g/mol, serves as the parent compound for comparison [7] [20] [21].
The incorporation of the phenyl group increases the molecular weight from 123.11 to 199.21 g/mol, representing a substantial structural enhancement [3] [7]. This modification also affects the melting point, with 5-phenylpicolinic acid exhibiting a melting point of 156-157°C compared to picolinic acid's melting point of 136-138°C [3] [7]. The higher melting point suggests stronger intermolecular interactions in the phenyl-substituted derivative, likely due to enhanced π-π stacking capabilities.
The density comparison reveals that 5-phenylpicolinic acid (1.241 g/cm³) has a lower density than picolinic acid (1.526 g/cm³) [6] [7]. This counterintuitive relationship, despite the higher molecular weight, indicates that the phenyl substitution affects the crystal packing efficiency, possibly creating a less densely packed solid structure.
| Property | Picolinic Acid | 5-Phenylpicolinic Acid |
|---|---|---|
| Molecular Formula | C₆H₅NO₂ | C₁₂H₉NO₂ |
| Molecular Weight | 123.11 g/mol | 199.21 g/mol |
| Melting Point | 136-138°C | 156-157°C |
| Density | 1.526 g/cm³ | 1.241 g/cm³ |
Both compounds maintain the essential structural framework of a pyridine ring with a carboxylic acid group at the 2-position [7] [21]. However, the phenyl substitution in 5-phenylpicolinic acid introduces additional aromatic character and potential for extended conjugation effects . This structural enhancement broadens the potential applications in organic synthesis and materials science, while maintaining the fundamental chelating properties associated with picolinic acid derivatives [7] [21].
Traditional synthetic approaches to 5-phenylpicolinic acid have evolved over several decades, with each method presenting unique advantages and limitations. The most established route involves the direct oxidation of 5-phenylpicoline using strong oxidizing agents such as potassium permanganate or chromium trioxide in sulfuric acid [1] [2]. This method typically yields 45-65% of the desired product under reflux conditions at 80-120°C, though it requires harsh oxidizing conditions that limit its practical applicability.
Friedel-Crafts acylation represents another classical approach, where picolinic acid is treated with benzoyl chloride in the presence of aluminum chloride [1] [3]. This method provides high regioselectivity with yields of 35-55%, but necessitates strictly anhydrous conditions and careful temperature control between 0-25°C. The requirement for anhydrous conditions and the corrosive nature of aluminum chloride present significant operational challenges.
Nucleophilic substitution reactions using 5-bromopicolinic acid as a starting material offer more controlled conditions [4] [5]. Treatment with phenylmagnesium bromide in dry tetrahydrofuran at 0°C to room temperature provides yields of 50-70%. While this method offers milder reaction conditions, it requires careful handling of organometallic reagents and is sensitive to moisture.
Alternative approaches include the amination of 5-chloropicolinic acid using liquid ammonia and sodium amide, though this method suffers from low yields (25-40%) and the difficulty of handling liquid ammonia at -33°C [1] [6]. Condensation reactions between pyridine-2-carboxamide and benzaldehyde provide access to 5-phenylpicolinic acid derivatives, but typically yield only 30-50% of the desired product [7].
Modern synthetic methodologies have significantly advanced through the development of palladium-catalyzed cross-coupling reactions, which offer superior selectivity and functional group tolerance. The Suzuki-Miyaura coupling has emerged as the most versatile approach, utilizing palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) with potassium carbonate as base [8] [9]. This method consistently delivers yields of 70-85% under mild conditions (80°C, 12 hours) and demonstrates excellent functional group compatibility.
Sonogashira coupling reactions provide an alternative pathway through the coupling of terminal alkynes with aryl halides [10] [11]. Using palladium dichloride bis(triphenylphosphine) with copper(I) iodide as co-catalyst in dimethylformamide with triethylamine, yields of 65-80% can be achieved at 60°C within 6 hours. This method is particularly valuable for introducing acetylene-containing substituents that can be subsequently modified.
Heck reactions offer direct coupling of aryl halides with alkenes, providing yields of 60-75% under standard conditions [12] [13]. The reaction typically employs palladium(II) acetate with triphenylphosphine in dimethylformamide at 100°C for 8 hours. While generally robust, the method requires careful optimization of reaction conditions to achieve high selectivity.
Microwave-assisted synthesis has revolutionized reaction efficiency by dramatically reducing reaction times while maintaining high yields [14] [15]. Palladium-catalyzed reactions under microwave irradiation can be completed in 30 minutes at 150°C, achieving yields of 60-80% with excellent functional group tolerance.
Photochemical synthesis represents an emerging approach utilizing visible light catalysis with photosensitizers [16] [17]. While yields are typically lower (45-65%), the method operates under mild conditions at room temperature and offers unique selectivity patterns not accessible through thermal processes.
Multi-component reactions (MCRs) have gained significant attention for their ability to construct complex molecular architectures in a single operation while minimizing waste generation. Hantzsch pyridine synthesis represents a classical multi-component approach, utilizing aldehydes, β-ketoesters, and ammonia in the presence of proline and acetic acid [18] [19]. This method achieves yields of 55-75% in ethanol under reflux conditions for 6-12 hours.
Biginelli reaction variants offer alternative pathways through the condensation of aldehydes, urea, and β-ketoesters [7] [20]. Using montmorillonite K10 as catalyst in ethanol under reflux conditions, yields of 50-70% can be achieved in 4-8 hours. The heterogeneous nature of the catalyst facilitates easy separation and potential recycling.
Ugi four-component reactions provide exceptional molecular diversity through the combination of aldehydes, amines, carboxylic acids, and isocyanides [18] [21]. Using scandium triflate as catalyst in methanol at room temperature, yields of 60-80% can be obtained in 2-4 hours, demonstrating the efficiency of this approach.
Groebke-Blackburn-Bienayme reactions represent another valuable three-component strategy, combining aldehydes, amines, and isocyanides in the presence of zinc chloride [18] [22]. This method delivers yields of 60-80% in acetonitrile at 80°C within 2-6 hours, offering good functional group tolerance and operational simplicity.
Heterogeneous catalysis has emerged as a crucial technology for sustainable synthesis, offering advantages in catalyst separation, recyclability, and process intensification. Supported palladium catalysts such as palladium on carbon or palladium on alumina provide excellent activity for hydrogenation and cross-coupling reactions [23] [24]. These catalysts achieve yields of 75-90% under mild conditions (50°C, 1 atmosphere hydrogen) and can be recycled for 5-6 cycles with minimal activity loss.
Heteropolyacids have demonstrated exceptional performance in acid-catalyzed condensation reactions [23] [25]. Silica-supported 12-tungstophosphoric acid catalyzes the synthesis of 5-phenylpicolinic acid derivatives with yields of 60-80% under solvent-free conditions at 120°C. The catalyst exhibits excellent stability and can be recycled for more than 10 cycles without significant deactivation.
Metal-organic frameworks (MOFs) represent a cutting-edge approach to heterogeneous catalysis, offering high surface areas and tunable pore structures [19] [17]. UiO-66(Zr)-NH2 catalyzes oxidation reactions with yields of 65-85% in air at 80°C, demonstrating excellent recyclability for more than 10 cycles. The crystalline structure of MOFs allows for precise control of active site geometry and electronic properties.
Magnetic nanoparticles offer unique advantages in catalyst recovery through magnetic separation [14] [26]. Iron oxide-silica supported palladium nanoparticles (Fe3O4@SiO2-Pd) catalyze cross-coupling reactions with yields of 70-85% and can be easily separated using external magnetic fields. The magnetic separation eliminates the need for filtration and enables rapid catalyst recovery.
Green chemistry principles have driven the development of environmentally sustainable synthetic methodologies that minimize waste generation and environmental impact. Solvent-free reactions represent a paradigm shift toward more sustainable processes [24] [27]. Neat grinding or heating of reactants in the presence of solid acid catalysts achieves yields of 65-85% at 80-120°C with E-factors of 0.5-1.0, significantly reducing solvent consumption and waste generation.
Water as solvent has emerged as the most environmentally benign reaction medium [14] [28]. Aqueous cross-coupling reactions using water-soluble palladium complexes deliver yields of 70-90% at 60-80°C with exceptionally low E-factors of 0.1-0.5. The use of water eliminates organic solvent waste and enables direct biological testing of products.
Ionic liquids provide unique reaction environments that combine the advantages of homogeneous and heterogeneous catalysis [29] [15]. Imidazolium-based ionic liquids with embedded palladium catalysts achieve yields of 75-95% at 80-100°C. The ionic liquids can be recycled multiple times, and their low vapor pressure eliminates volatile organic compound emissions.
Deep eutectic solvents represent an emerging class of green solvents formed by the combination of hydrogen bond donors and acceptors [19] [30]. Choline chloride-urea mixtures support palladium nanoparticle catalysis with yields of 60-80% at 50-80°C. These solvents are biodegradable, non-toxic, and can be prepared from renewable resources.
Mechanochemistry offers a completely different approach to chemical synthesis through mechanical energy input [24] [31]. Ball milling of reactants with mechanocatalysts at room temperature achieves yields of 70-90% with E-factors as low as 0.1-0.3. This approach eliminates the need for solvents entirely and represents the ultimate in green synthesis.
The transition from laboratory-scale synthesis to industrial production presents numerous challenges that must be carefully addressed to ensure economic viability and operational safety. Heat transfer becomes increasingly challenging as reaction volume increases from laboratory scale (10-100 mL) to industrial scale (100-1000 L) [32] [33]. Hotspot formation can lead to product degradation and safety hazards, requiring sophisticated heat exchange systems and computational modeling for optimization.
Mass transfer limitations become more pronounced at larger scales, where diffusion of reactants and products becomes the rate-limiting factor [31] [34]. Enhanced mixing systems and reactor design modifications are essential to maintain reaction efficiency. The transition from excellent mixing at laboratory scale to moderate mixing at industrial scale requires careful consideration of impeller design and reactor geometry.
Catalyst loading optimization becomes critical for economic viability, typically requiring reduction from 2-5 mol% at laboratory scale to 0.1-1 mol% at industrial scale [24] [35]. This necessitates the development of more active catalyst systems and improved catalyst recycling strategies. The economic impact of catalyst loading becomes increasingly significant as production scale increases.
Solvent recovery evolves from being non-critical at laboratory scale to critical at industrial scale [27] [36]. Distillation optimization and process integration become essential for maintaining acceptable process economics. The development of solvent-free or aqueous processes becomes increasingly attractive at larger scales.
Safety considerations require strict protocols at industrial scale, including continuous monitoring systems, risk assessment procedures, and emergency response plans [32] [33]. The safe handling of reagents, intermediates, and products becomes paramount, often requiring specialized equipment and training programs.
Process economics fundamentally determine the commercial viability of synthetic routes [37] [36]. Factors such as raw material costs, energy consumption, waste treatment, and capital equipment requirements must be carefully evaluated. The economic impact of scale-up considerations varies significantly, with some parameters having low impact while others, such as catalyst loading and solvent recovery, having high economic impact.